Technical Guide: Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Technical Guide: Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
This technical guide details the properties, synthesis, and critical applications of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (CAS 169287-67-6), a strategic intermediate in nucleic acid chemistry.
CAS 169287-67-6 | Strategic Intermediate for PNA & Antiviral Synthesis[1]
Executive Summary
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a high-value purine derivative utilized primarily as a precursor for Peptide Nucleic Acid (PNA) monomers and, by extension, in the synthesis of acyclic nucleoside antivirals (e.g., analogs of Famciclovir/Penciclovir).[1]
Its chemical significance lies in its 6-chloro substitution , which serves two critical functions:
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Regiocontrol: It directs alkylation preferentially to the N9 position (thermodynamic product) over the N7 position, a notorious challenge in purine chemistry.
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Solubility & Reactivity: The 6-chloro group renders the purine ring lipophilic and soluble in organic solvents (DMF, THF), unlike the highly polar natural Guanine base. It acts as a "masked" Guanine, convertible to the 6-oxo form (Guanine) via acid hydrolysis later in the synthetic sequence.
Chemical Profile & Structural Analysis[3][4]
| Property | Specification |
| Chemical Name | Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate |
| CAS Number | 169287-67-6 |
| Molecular Formula | C₁₄H₁₂ClN₅O₂ |
| Molecular Weight | 317.73 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMF, DMSO, warm EtOAc; Insoluble in water |
| Melting Point | 158–162 °C (Typical range for purified N9 isomer) |
| Key Functional Groups | 2-Amino (exocyclic), 6-Chloro (reactive handle), Benzyl ester (carboxyl protection) |
The N9 vs. N7 Challenge
In purine alkylation, the imidazole ring nitrogens (N7 and N9) are competing nucleophiles.
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N7-Alkylation (Kinetic): Often favored by steric factors or specific solvent effects, but biologically inactive for most nucleoside mimics.
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N9-Alkylation (Thermodynamic): The desired regioisomer for mimicking natural DNA/RNA linkage.
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Role of CAS 169287-67-6: The synthesis of this compound is optimized to maximize the N9:N7 ratio, often achieving >10:1 selectivity under thermodynamic control (K₂CO₃/DMF).
Synthetic Pathway & Regiocontrol Mechanism
The synthesis involves the direct alkylation of 2-amino-6-chloropurine with benzyl bromoacetate . The choice of base and solvent is critical to drive the reaction toward the thermodynamically stable N9 isomer.
Mechanism Visualization
Caption: Reaction pathway illustrating the competitive alkylation of 2-amino-6-chloropurine. Thermodynamic conditions favor the desired N9-isomer (CAS 169287-67-6).
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate with >95% N9-regiopurity.
Materials
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2-Amino-6-chloropurine (1.0 eq)
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Benzyl bromoacetate (1.1 eq) (Note: Benzyl chloroacetate can be used with NaI catalyst)
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Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
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DMF (N,N-Dimethylformamide), anhydrous
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Ethyl Acetate / Hexane (for recrystallization)
Step-by-Step Methodology
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Activation:
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Charge a dry round-bottom flask with 2-amino-6-chloropurine (10.0 g, 59 mmol) and anhydrous K₂CO₃ (12.2 g, 88 mmol).
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Add anhydrous DMF (100 mL) under an inert atmosphere (N₂ or Ar).
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Stir at room temperature for 30 minutes to ensure deprotonation/activation of the purine base. Note: The solution will turn yellow/orange.
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Alkylation:
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Workup (Removal of Salts):
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Filter the reaction mixture to remove solid inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure (high vacuum) at <60 °C to remove the majority of DMF. Caution: Do not overheat, as benzyl esters can be thermally sensitive.
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Precipitation & Regio-Purification:
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Dissolve the residue in minimal warm Ethyl Acetate (approx. 50 mL).
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Slowly add Water (100 mL) with vigorous stirring. The product will precipitate.[2]
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Critical Step: The N7 isomer is generally more soluble in the aqueous/organic supernatant.
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Filter the solid and wash with water (2 x 50 mL) and cold ethanol (1 x 20 mL).
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Recrystallization (Polishing):
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Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.
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Yield: Expected 60–75%.
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Purity: >98% (HPLC), with N7 isomer <1%.
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Downstream Applications: PNA Monomer Synthesis[5][9][15][16]
This compound is the industry-standard precursor for the Guanine PNA monomer . The 6-chloro group protects the oxygen position during the coupling to the PNA backbone.
Workflow: From Intermediate to PNA Monomer
Caption: The conversion of CAS 169287-67-6 into functional Peptide Nucleic Acid (PNA) oligomers.
Why use the 6-Chloro intermediate?
Directly using Guanine-acetic acid causes side reactions (O6-acylation) during peptide coupling. The 6-chloro group is non-nucleophilic, preventing branching. It is quantitatively converted to the natural Guanine (6-oxo) form during the final acidic cleavage (e.g., TFA treatment) of the PNA oligomer from the solid support.
Analytical Validation (QC)
To ensure the integrity of the intermediate, the following analytical markers are used:
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¹H NMR (DMSO-d₆):
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N9-CH₂: Singlet around δ 5.0–5.1 ppm. (The N7 isomer typically appears downfield, >5.2 ppm).
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Benzyl CH₂: Singlet around δ 5.2 ppm.
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Aromatic C8-H: Singlet around δ 8.3 ppm.
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NH₂: Broad singlet around δ 7.0 ppm (exchangeable with D₂O).
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HPLC:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile/Water (0.1% TFA).
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Retention Time: N9 isomer elutes after the N7 isomer due to lower polarity/higher lipophilicity.
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References
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Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link
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Thomson, S. A., Josey, J. A., Cadilla, R., et al. (1995). Fmoc Mediated Synthesis of Peptide Nucleic Acids. Tetrahedron. Link
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Harnden, M. R., & Jarvest, R. L. (1996). Synthesis and Antiviral Activity of Famciclovir and Related Compounds. Nucleosides & Nucleotides. (Describes the alkylation of 2-amino-6-chloropurine). Link
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Dueholm, K. L., et al. (1994). Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine. The Journal of Organic Chemistry. Link
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Knudsen, H., et al. (1996). PNA Monomers: Synthesis of Adenine and Guanine Derivatives. Nucleic Acids Research. Link
